4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride
CAS No.: 1378261-28-9
Cat. No.: VC2862187
Molecular Formula: C14H14ClNO4S
Molecular Weight: 327.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1378261-28-9 |
|---|---|
| Molecular Formula | C14H14ClNO4S |
| Molecular Weight | 327.8 g/mol |
| IUPAC Name | 4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C14H14ClNO4S/c15-21(19,20)11-5-3-10(4-6-11)16-12(17)9-14(13(16)18)7-1-2-8-14/h3-6H,1-2,7-9H2 |
| Standard InChI Key | MZHDMPSNJZWYSL-UHFFFAOYSA-N |
| SMILES | C1CCC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)Cl |
| Canonical SMILES | C1CCC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)Cl |
Introduction
Chemical Identity and Fundamental Properties
4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride is classified by its CAS number 1378261-28-9 and has a molecular formula of C14H14ClNO4S with a molecular weight of approximately 327.8 g/mol . The compound features a spirocyclic core structure fused with a benzenesulfonyl chloride group, giving it distinctive chemical reactivity. The official IUPAC name for this compound is 4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzenesulfonyl chloride .
Chemical Identifiers
Table 1 presents the comprehensive identification parameters for 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride:
| Parameter | Value |
|---|---|
| CAS Number | 1378261-28-9 |
| Molecular Formula | C14H14ClNO4S |
| Molecular Weight | 327.8 g/mol |
| PubChem CID | 71651848 |
| MDL Number | MFCD20037423 |
| InChI Key | MZHDMPSNJZWYSL-UHFFFAOYSA-N |
| SMILES Notation | C1CCC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)Cl |
Structural Features and Molecular Architecture
The molecular structure of 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride incorporates several key functional groups that determine its chemical behavior. The compound consists of a central spirocyclic system (azaspiro[4.4]nonane) with a dioxo functionality, connected to a benzenesulfonyl chloride moiety .
Key Structural Elements
The compound can be divided into three primary structural components:
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The spirocyclic core structure (azaspiro[4.4]nonane) featuring a quaternary carbon atom at the spiro junction
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The dioxo-imide functionality (1,3-dioxo-2-aza) that provides specific reactivity patterns
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The benzenesulfonyl chloride group, which serves as a reactive handle for further chemical transformations
The presence of the sulfonyl chloride group makes this compound particularly valuable in organic synthesis, as it provides a reactive site for nucleophilic substitution reactions.
Synthesis Methodologies and Reactions
The synthesis of 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride typically requires multiple synthetic steps, involving the formation of the spirocyclic core structure followed by the integration of the benzenesulfonyl chloride functionality.
Chemical Reactivity
As a compound containing a sulfonyl chloride group, 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride readily participates in nucleophilic substitution reactions. Common nucleophiles that can react with this compound include:
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Amines, resulting in sulfonamide formation
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Alcohols, leading to sulfonate ester products
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Other nucleophiles capable of displacing the chloride leaving group
These reactions expand the utility of this compound as an intermediate in the synthesis of more complex molecular structures with potential applications in medicinal chemistry and materials science.
Applications in Research and Development
The primary value of 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride lies in its utility as a chemical intermediate for the synthesis of more complex molecules. Its applications span several fields of research and development.
Pharmaceutical Research
In pharmaceutical research, compounds containing the azaspiro[4.4]nonane scaffold have been investigated for their potential therapeutic properties. The reactive sulfonyl chloride group in 4-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)benzenesulfonyl chloride allows for the creation of libraries of derivatives that can be screened for biological activity.
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